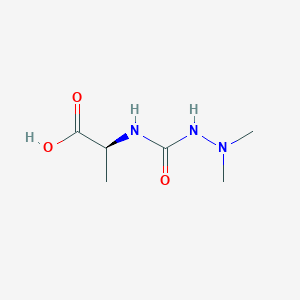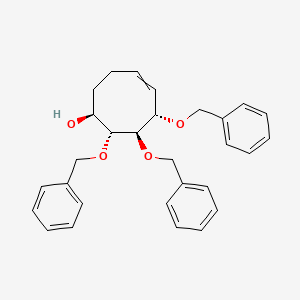![molecular formula C25H34OSi B14243025 5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- CAS No. 383366-04-9](/img/structure/B14243025.png)
5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- is a complex organic compound with a unique structure that includes a hexenone backbone and a silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- typically involves multiple steps. One common method involves the reaction of 5-Hexen-2-one with a silylating agent such as tert-butyldiphenylsilyl chloride in the presence of a base like imidazole. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hexenone backbone can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Hexen-2-one: A simpler analog without the silyl group.
5-Methyl-5-hexen-2-one: Similar structure but with a methyl group instead of the silyl group.
Allylacetone: Another related compound with a different functional group arrangement.
Uniqueness
The presence of the silyl group in 5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl- makes it unique compared to its analogs. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
383366-04-9 |
|---|---|
Molecular Formula |
C25H34OSi |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
5-[[tert-butyl(diphenyl)silyl]methyl]-3,4-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C25H34OSi/c1-19(20(2)21(3)22(4)26)18-27(25(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-17,20-21H,1,18H2,2-7H3 |
InChI Key |
IZPLKPYFUGXHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)C(=C)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





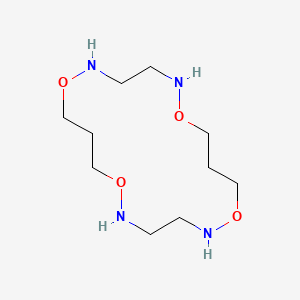
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
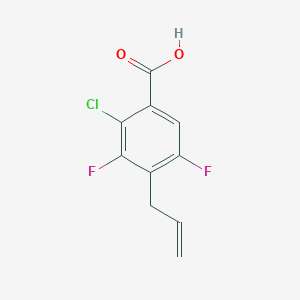
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)

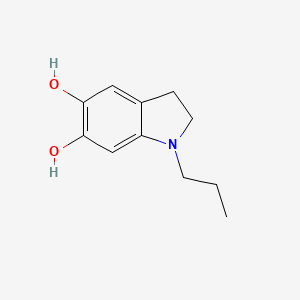
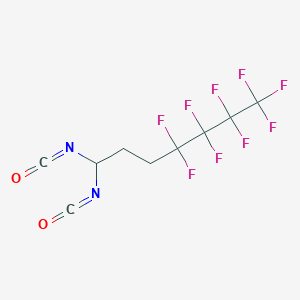
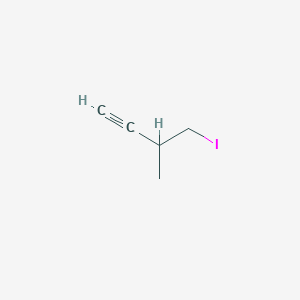
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
